molecular formula C9H8F4 B1390581 4-(1,1-Difluoropropyl)-1,2-difluorobenzene CAS No. 1138445-43-8

4-(1,1-Difluoropropyl)-1,2-difluorobenzene

Cat. No. B1390581
M. Wt: 192.15 g/mol
InChI Key: NPNATBKCOMMLGC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “4-(1,1-Difluoropropyl)-1,2-difluorobenzene” are not available in the sources I found .

Scientific Research Applications

Biodegradation Potential

  • Biodegradation of Difluorobenzenes: Labrys portucalensis, a microbial strain, has shown the ability to biodegrade difluorobenzenes (DFBs), which are used in industrial synthesis of various chemicals. This study highlights the biodegradation potential of DFBs, including compounds similar to 4-(1,1-Difluoropropyl)-1,2-difluorobenzene, by specific bacterial strains (Moreira et al., 2009).

Molecular Properties and Solid-State Organization

  • Fluorinated Chromophores: A study on fluorinated distyrylbenzene (DSB) derivatives, including difluorobenzene analogs, explored the influence of fluorine substitution on molecular properties and solid-state arrangements. This research is relevant for understanding the effects of fluorine atoms in compounds like 4-(1,1-Difluoropropyl)-1,2-difluorobenzene on their physical and chemical properties (Renak et al., 1999).

Organometallic Chemistry and Catalysis

  • Use in Organometallic Chemistry: Fluorobenzenes, such as 1,2-difluorobenzene, serve as solvents or ligands in organometallic chemistry and transition-metal-based catalysis. This research suggests potential applications of 4-(1,1-Difluoropropyl)-1,2-difluorobenzene in similar contexts (Pike et al., 2017).

NMR Spectroscopy

  • NMR Spectra Analysis: Studies on 1,2-difluorobenzene and 1,1-difluoroethene provide insights into the anisotropy of indirect fluorine couplings and molecular geometry, relevant for understanding the NMR characteristics of similar compounds (Gerritsen & Maclean, 1971).

Chemical Synthesis and Catalysis

  • Rhodium-catalyzed Substitution Reactions: Research on the substitution reaction of aryl fluorides with disulfides, using compounds like polyfluorobenzenes, provides insights into the chemical reactivity of difluorobenzene derivatives, which can be extrapolated to 4-(1,1-Difluoropropyl)-1,2-difluorobenzene (Arisawa et al., 2008).

X-ray Diffraction and Crystallography

  • Cocrystallization of Distyrylbenzene Derivatives: The study of cocrystallization among various distyrylbenzene derivatives, including difluorobenzene analogs, offers valuable information for potential applications in crystal engineering and material sciences (Bartholomew et al., 2000).

Deprotonation and Functionalization

  • Deprotonation and Functionalization of Dibromobenzene: Research comparing the behavior of 1,3-difluorobenzene with other dibromobenzenes towards bases and their subsequent transformations suggests similar potential routes for the functionalization of 4-(1,1-Difluoropropyl)-1,2-difluorobenzene (Heiss et al., 2003).

Future Directions

The future directions for “4-(1,1-Difluoropropyl)-1,2-difluorobenzene” are not mentioned in the sources I found .

properties

IUPAC Name

4-(1,1-difluoropropyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-2-9(12,13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNATBKCOMMLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267426
Record name 4-(1,1-Difluoropropyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoropropyl)-1,2-difluorobenzene

CAS RN

1138445-43-8
Record name 4-(1,1-Difluoropropyl)-1,2-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoropropyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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